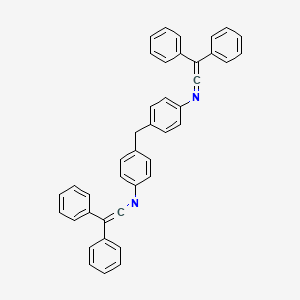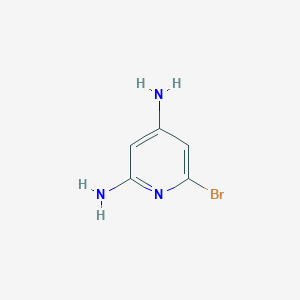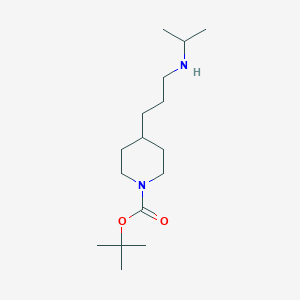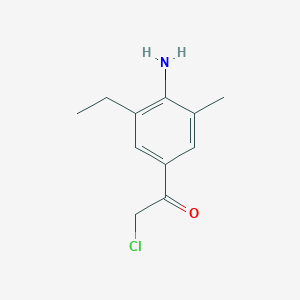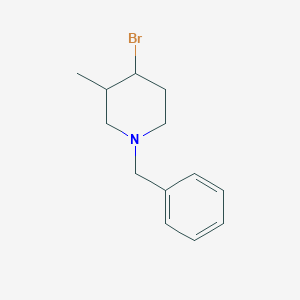![molecular formula C7H8N2O B13963617 1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine CAS No. 502494-13-5](/img/structure/B13963617.png)
1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-[1,3]oxazolo[3,4-a][1,3]diazepine is a heterocyclic compound with a unique structure that combines an oxazole ring fused to a diazepine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3]oxazolo[3,4-a][1,3]diazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino acid derivative with an oxazole precursor under acidic conditions. For instance, the coupling reaction of Fmoc-glycine with ethyl 2-amino-2-cyanoacetate followed by treatment with hydrogen chloride gas in anhydrous acetone can produce the oxazole ring, which is then further cyclized to form the diazepine structure .
Industrial Production Methods: Industrial production of 1H-[1,3]oxazolo[3,4-a][1,3]diazepine may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to scale up the production .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-[1,3]oxazolo[3,4-a][1,3]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of oxazolo-diazepine diones.
Reduction: Formation of reduced oxazolo-diazepine derivatives.
Substitution: Formation of N-alkylated oxazolo-diazepines.
Wissenschaftliche Forschungsanwendungen
1H-[1,3]oxazolo[3,4-a][1,3]diazepine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a therapeutic agent in treating neurological disorders and infections.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 1H-[1,3]oxazolo[3,4-a][1,3]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 1H-[1,3]oxazolo[3,4-a][1,4]diazepine
- 1H-[1,3]oxazolo[3,4-d][1,4]oxazin-1-one
- 1H-[1,3]oxazolo[3,4-b][1,4]benzodiazepine
Uniqueness: 1H-[1,3]oxazolo[3,4-a][1,3]diazepine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable scaffold for drug discovery and material science .
Eigenschaften
CAS-Nummer |
502494-13-5 |
|---|---|
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
1,7-dihydro-[1,3]oxazolo[3,4-a][1,3]diazepine |
InChI |
InChI=1S/C7H8N2O/c1-2-4-9-6-10-5-7(9)8-3-1/h1-5,8H,6H2 |
InChI-Schlüssel |
PMXOVRTWOQFVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2C=CC=CNC2=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


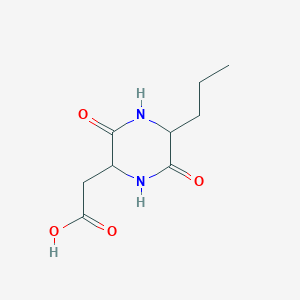
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)

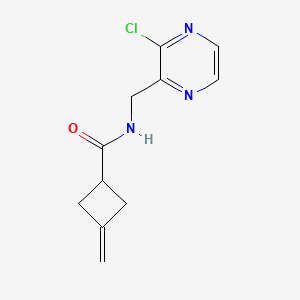

![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)

